molecular formula C11H18N2O3 B8149152 3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol

3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol

Cat. No.: B8149152
M. Wt: 226.27 g/mol
InChI Key: KKOFLCCMZAIEHU-UHFFFAOYSA-N
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Description

3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol is a pyrazole-based compound featuring a tetrahydro-2H-pyran (THP) protecting group at the pyrazole’s N1 position and a propan-1-ol ether substituent at the C4 position. This compound is structurally distinct from simpler pyrazole derivatives due to its ether linkage and protective group, which may modulate reactivity and pharmacokinetic properties .

Properties

IUPAC Name

3-[1-(oxan-2-yl)pyrazol-4-yl]oxypropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-5-3-7-15-10-8-12-13(9-10)11-4-1-2-6-16-11/h8-9,11,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOFLCCMZAIEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol typically involves the reaction of a pyrazole derivative with a tetrahydropyran-protected alcohol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of the pyrazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the product might involve techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups such as halides or esters .

Scientific Research Applications

3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrano[2,3-c]pyrazol-4(2H)-ones (3a–h)

These derivatives, such as those reported in Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives, feature a fused pyran-pyrazole core with a ketone group at C4 and aryl substituents (e.g., phenyl). Their synthesis involves Claisen–Schmidt condensation, contrasting with the likely protective-group strategies used for the target compound .

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)

This compound (from Molecules, 2012) incorporates cyano and amino groups on the pyran ring, enhancing electrophilicity and hydrogen-bonding capacity. The absence of a THP group and ether linkage makes it more reactive in nucleophilic environments compared to the target compound. Its synthesis involves malononitrile or ethyl cyanoacetate under reflux, suggesting divergent reaction pathways from the target’s likely etherification steps .

Physicochemical Properties (Inferred)

Compound Lipophilicity (LogP)* Solubility Profile Reactivity Insights
Target Compound Moderate-High Low water solubility Stable ether linkage; THP cleavage
Pyrano[2,3-c]pyrazol-4(2H)-ones (3a–h) Low-Moderate Moderate in polar solvents Ketone-driven electrophilicity
11a/11b Low High in DMSO/dioxane Cyano/ester group reactivity

*LogP values estimated based on substituent contributions. The THP group in the target compound increases lipophilicity, whereas cyano/ketone groups in analogues enhance polarity .

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